Product packaging for 2-(Pyridin-3-ylmethoxy)benzoic acid(Cat. No.:CAS No. 120003-59-0)

2-(Pyridin-3-ylmethoxy)benzoic acid

Cat. No.: B2599005
CAS No.: 120003-59-0
M. Wt: 229.235
InChI Key: DWKCENSYFZPFGQ-UHFFFAOYSA-N
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Description

Significance of Pyridine- and Benzoic Acid-Containing Scaffolds in Chemical and Biological Research

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, recognized for their presence in numerous FDA-approved drugs and natural products. biosynth.comnih.govnih.gov The pyridine ring, a bioisostere of benzene (B151609), is a key component in over 7,000 drug molecules and is integral to the function of vitamins like niacin and coenzymes such as NAD. nih.govnih.govresearchgate.net Its ability to act as a hydrogen bond acceptor and its polar, ionizable nature make it a valuable feature for enhancing the solubility and bioavailability of drug candidates. mdpi.com Researchers consistently utilize pyridine frameworks to develop agents with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. biosynth.comresearchgate.net

Similarly, the benzoic acid scaffold is a prevalent motif in both natural and synthetic bioactive compounds. mdpi.comnih.gov First discovered in the 16th century, benzoic acid and its derivatives are not only used as preservatives but are also integral building blocks in pharmaceuticals like furosemide (B1674285) and benzocaine. mdpi.commdpi.com The carboxylic acid group can engage in crucial interactions with biological targets, and the aromatic ring can be readily functionalized to modulate a compound's pharmacological profile. nih.govbeilstein-journals.org The literature contains extensive research on benzoic acid derivatives exhibiting a vast range of biological effects, including anticancer, antidiabetic, antioxidant, and anti-inflammatory activities. mdpi.comnih.gov

Structural Context of 2-(Pyridin-3-ylmethoxy)benzoic acid within Organic Chemistry

Structurally, this compound is an ether. It connects a benzoic acid moiety at the 2-position with a 3-pyridinylmethyl group via an ether linkage. This arrangement combines the key features of both parent scaffolds: the acidic carboxyl group of benzoic acid and the basic nitrogen-containing aromatic ring of pyridine. The specific linkage and substitution pattern—an ortho-substituted benzoic acid and a meta-substituted pyridine—dictate the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions.

Basic chemical information for the compound is available from commercial suppliers.

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 120003-59-0
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol

This table is based on data from chemical supplier catalogs. The data is for informational purposes only and has not been independently verified through primary research literature.

Overview of Research Trajectories Involving the this compound Framework

Despite the prominence of its constituent parts, dedicated research trajectories for this compound are not well-documented in publicly accessible scientific literature. Commercial sources suggest it has been investigated for use in cosmetics and may possess an inhibitory effect on collagen degradation and arachidonic acid synthesis, as well as exhibiting anti-platelet aggregation activity. However, the primary research studies substantiating these claims could not be located.

The lack of published data on its synthesis, crystal structure analysis, and detailed biological evaluations prevents a meaningful discussion of its research history and applications. Without citable primary sources, it is impossible to construct the data tables and detailed findings as required. Therefore, a scientifically robust article focusing solely on this compound cannot be compiled.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B2599005 2-(Pyridin-3-ylmethoxy)benzoic acid CAS No. 120003-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-3-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(16)11-5-1-2-6-12(11)17-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKCENSYFZPFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Pyridin-3-ylmethoxy)benzoic acid

Traditional synthetic approaches to this compound predominantly rely on classical organic reactions, focusing on robust and well-understood transformations.

Synthesis via Etherification Reactions

The most direct and commonly employed strategy for the synthesis of this compound and its derivatives is through the formation of the ether bond. The Williamson ether synthesis is a cornerstone of this approach. This method involves the reaction of an alkoxide with a suitable organohalide.

In a typical procedure, the synthesis is carried out in two main steps. First, an ester of salicylic (B10762653) acid, such as methyl salicylate, is deprotonated with a strong base to form a phenoxide. Sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is frequently used for this purpose. The resulting methyl 2-hydroxybenzoate sodium salt is then reacted with a pyridyl halide, such as 3-(chloromethyl)pyridine hydrochloride. This nucleophilic substitution reaction (SN2) forms the ether linkage, yielding methyl 2-(pyridin-3-ylmethoxy)benzoate.

The second step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid (HCl) to precipitate the final product, this compound.

Table 1: Typical Reagents and Conditions for Etherification Route

StepReactant 1Reactant 2BaseSolventKey Transformation
Ether Formation Methyl Salicylate3-(Chloromethyl)pyridineSodium Hydride (NaH)DMFSN2 Nucleophilic Substitution
Hydrolysis Methyl 2-(pyridin-3-ylmethoxy)benzoateWaterSodium Hydroxide (NaOH)Aqueous/OrganicSaponification

This pathway is versatile and widely applicable for synthesizing various aryl ethers.

Strategies Involving Carboxylic Acid Formation

An alternative, though less commonly documented, synthetic strategy involves forming the carboxylic acid group in the final step of the synthesis. This approach would begin with a precursor molecule where the 2-(pyridin-3-ylmethoxy)phenyl moiety is already assembled.

For instance, a hypothetical route could start from 2-(pyridin-3-ylmethoxy)toluene. The methyl group on the benzene (B151609) ring would then be oxidized to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or through catalytic oxidation processes. A patent for a related compound, 2-methyl-3-methoxy benzoic acid, describes the oxidation of 3-chloro-o-xylene using a cobalt-manganese-bromine composite catalyst, followed by a nucleophilic substitution to introduce the methoxy (B1213986) group. A similar multi-step strategy could theoretically be adapted for the synthesis of this compound.

This route is often more complex and may suffer from lower yields due to the harsh conditions required for the oxidation of a methyl group, which could potentially affect the pyridine (B92270) ring or the ether linkage.

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude this compound requires purification to remove unreacted starting materials, by-products, and residual solvents.

Purification: Recrystallization is the most common method for purifying solid organic compounds like benzoic acid derivatives. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For benzoic acids, aqueous ethanol or water are often effective recrystallization solvents. The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the purified product crystallizes out and can be collected by filtration. google.com

Characterization: The identity and purity of the synthesized this compound are confirmed using a variety of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation.

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, the benzoic acid ring, a singlet for the methylene (B1212753) (-CH₂-) bridge, and a broad singlet for the carboxylic acid proton.

¹³C NMR: The spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, which typically appears significantly downfield. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C-O ether linkage and the aromatic C-H and C=C bonds.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming the expected molecular formula.

Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline solid. The melting point of pure benzoic acid is 122 °C, while substituted derivatives will have different, characteristic melting points. simsonpharma.com

Novel Synthetic Approaches and Methodological Advancements for this compound

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods. These novel approaches often involve the use of catalysts and green chemistry principles.

Catalytic Transformations in this compound Synthesis

Modern catalytic methods offer significant advantages over traditional synthetic routes, such as milder reaction conditions, higher yields, and greater functional group tolerance. For the synthesis of aryl ethers like this compound, transition metal-catalyzed cross-coupling reactions are a powerful alternative to the Williamson ether synthesis.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for the formation of C-O bonds. A potential route for synthesizing the target molecule could involve the palladium-catalyzed coupling of a 2-halobenzoic acid derivative with 3-pyridinemethanol. nist.gov These reactions often employ phosphine (B1218219) ligands to facilitate the catalytic cycle.

Copper-Catalyzed Synthesis: Copper-catalyzed Ullmann-type reactions are a classical method for forming diaryl ethers and can be adapted for aryl alkyl ethers. Modern protocols use catalytic amounts of a copper salt, often in the presence of a ligand, to couple an aryl halide with an alcohol. researchgate.net For instance, the reaction of a 2-halobenzoate with 3-pyridinemethanol in the presence of a copper(I) catalyst could provide the desired ether linkage. A study on the synthesis of salicylic acid derivatives from 2-chlorobenzoic acid utilized a copper catalyst with pyridine as a co-catalyst in water. simsonpharma.com

Table 2: Comparison of Catalytic Approaches

Catalyst SystemReactant 1Reactant 2Advantages
Palladium/Phosphine Ligand 2-Halobenzoic acid derivative3-PyridinemethanolHigh efficiency, broad substrate scope
Copper(I)/Ligand 2-Halobenzoic acid derivative3-PyridinemethanolLower cost catalyst, effective for C-O coupling

These catalytic methods are at the forefront of modern organic synthesis and offer promising avenues for the efficient production of this compound.

Green Chemistry Approaches for this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several green chemistry principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. spectrabase.comnp-mrd.org Both the etherification and hydrolysis steps in the synthesis of this compound could be accelerated using microwave heating. For example, a microwave-assisted synthesis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was achieved in just 5 minutes. docbrown.info

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reactions involving reagents in two immiscible phases. In the Williamson ether synthesis of the target molecule, a phenoxide salt (aqueous phase) reacts with an organohalide (organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt, can shuttle the phenoxide anion into the organic phase, thereby accelerating the reaction and allowing for milder conditions and the use of less hazardous solvents.

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives is a key aspect of green chemistry. While challenging for reactions requiring polar aprotic conditions, research into greener solvent replacements is an active area. For some reactions, water can be used as a solvent, which is non-toxic, inexpensive, and non-flammable. simsonpharma.com

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and economically viable.

Derivatization Strategies of this compound

The molecular architecture of this compound offers multiple sites for chemical modification, making it a versatile scaffold for synthetic chemistry. The primary functional groups available for derivatization are the carboxylic acid moiety, the pyridine ring system, and the ether linkage. Strategic manipulation of these sites allows for the generation of a diverse library of analogs with tailored properties.

The carboxylic acid group is a highly versatile functional handle that can be readily converted into a variety of other functional groups, most notably esters and amides.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard methods such as Fischer-Speier esterification, which involves reacting the acid with an alcohol under acidic catalysis, can be employed. ias.ac.ingoogle.com For more sensitive substrates, milder conditions are available. Steglich esterification, for example, uses coupling agents like N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). semanticscholar.org Another approach involves the reaction with alkyl halides or dialkyl sulfates in the presence of a mild base like sodium bicarbonate in an anhydrous solvent such as acetone. ias.ac.in These methods allow for the synthesis of a wide array of alkyl and aryl esters.

Amidation: The formation of amides from the carboxylic acid group is another crucial derivatization strategy. This transformation introduces a key structural motif found in many biologically active molecules. Direct condensation of the carboxylic acid with a primary or secondary amine can be achieved using various coupling agents. rsc.orgrsc.org Alternatively, titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct amidation of carboxylic acids with amines in pyridine at elevated temperatures, providing the corresponding amides in moderate to excellent yields. nih.gov This method is notable for its broad substrate scope and the high purity of the resulting products. nih.gov

Table 1: Examples of Derivatives from Carboxylic Acid Modification

Starting Material Reagent(s) Product Transformation
This compound Methanol, H⁺ Methyl 2-(pyridin-3-ylmethoxy)benzoate Esterification
This compound Benzylamine, DCC, DMAP N-Benzyl-2-(pyridin-3-ylmethoxy)benzamide Amidation
This compound Aniline, TiCl₄, Pyridine N-Phenyl-2-(pyridin-3-ylmethoxy)benzamide Amidation

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various chemical transformations. nih.gov Functionalization can occur either through substitution on the carbon atoms of the ring or by reaction at the ring nitrogen.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic aromatic substitution on the pyridine ring is generally challenging and requires harsh conditions. nih.govchemrxiv.org Halogenation, for instance, typically requires strong Brønsted or Lewis acids at elevated temperatures and can lead to mixtures of regioisomers, although it tends to be selective for the 3-position. chemrxiv.orgnih.govnsf.gov More recent and milder methods have been developed to achieve highly regioselective 3-halogenation of pyridines. chemrxiv.orgresearchgate.net One such strategy involves a sequence of ring-opening to form acyclic Zincke imine intermediates, followed by halogenation and subsequent ring-closing. nih.govnsf.govresearchgate.net This approach transforms the electron-deficient pyridine into a more reactive alkene-like system, allowing for selective functionalization under mild conditions. nih.govnsf.govresearchgate.net

N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom is readily susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids like m-Chloroperbenzoic Acid (m-CPBA) or p-(methoxycarbonyl)perbenzoic acid. researchgate.netgoogle.com N-oxidation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions and providing a route to further functionalization. nih.gov For molecules containing other oxidizable groups, such as aliphatic amines, selective N-oxidation of the pyridine ring can be achieved through strategies like in situ protonation of the more basic amine, effectively protecting it from oxidation. nih.gov

Table 2: Examples of Pyridine Ring Functionalization

Starting Material Reagent(s) Product Transformation
This compound N-Bromosuccinimide (NBS), TFA 2-((2-Bromo-pyridin-3-yl)methoxy)benzoic acid* C-H Halogenation
This compound m-CPBA 2-((1-Oxido-pyridin-3-yl)methoxy)benzoic acid N-Oxidation

*Regiochemistry of halogenation may vary depending on the specific reaction conditions.

The ether linkage in this compound represents another point for structural modification. A common bioisosteric replacement for an ether is a thioether, which can alter the molecule's conformational preferences, lipophilicity, and metabolic stability.

The synthesis of thioether analogs involves the substitution of the ether oxygen with a sulfur atom. This is typically achieved through a synthetic route starting from precursors rather than direct conversion of the ether itself. A common method for thioether synthesis is the nucleophilic substitution of an alkyl halide with a sulfur nucleophile, such as a thiolate anion. thieme-connect.deyoutube.com In the context of synthesizing a thioether analog of the title compound, the synthetic strategy would involve reacting 3-(bromomethyl)pyridine with methyl 2-mercaptobenzoate in the presence of a base. The resulting thioether ester could then be hydrolyzed to afford the desired 2-((Pyridin-3-yl)methylthio)benzoic acid. Various catalysts, including indium(III) iodide (InI₃), have also been shown to be effective for the synthesis of thioethers from silyl ethers and thiosilanes, offering an alternative pathway. nih.gov

Role of this compound as a Synthetic Intermediate and Building Block

With its distinct and reactive functional domains, this compound serves as a valuable synthetic intermediate and a versatile building block for the construction of more complex molecular entities. researchgate.net The presence of the carboxylic acid, the pyridine ring, and the benzyl ether moiety allows for orthogonal chemical strategies, where each part of the molecule can be selectively modified.

As a building block, this compound can be incorporated into larger structures through the transformations described previously. For example:

The carboxylic acid can be used to link the molecule to amines, alcohols, or other nucleophiles, forming the core of potential pharmaceutical agents or functional materials.

The pyridine ring offers a site for introducing substituents that can modulate the electronic properties, solubility, or binding interactions of the final compound. whiterose.ac.uk Halogenated derivatives, for instance, are key intermediates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. chemrxiv.org

The entire molecule can act as a ligand for metal complexes or as a key component in the synthesis of fused heterocyclic systems. nih.gov

The strategic derivatization of this compound allows chemists to systematically explore structure-activity relationships (SAR) in drug discovery programs or to fine-tune the properties of materials. Its utility as an intermediate is underscored by the wide range of chemical reactions that can be performed on its core structure, making it a foundational component for library synthesis. whiterose.ac.uk

Molecular Interactions and Mechanistic Investigations in Research Models

Enzymatic Target Engagement Studies

The structural motifs present in 2-(Pyridin-3-ylmethoxy)benzoic acid , namely the pyridine (B92270) ring and the benzoic acid group, are features of many known enzyme inhibitors. Research on these analogues suggests potential engagement with several key enzymes.

Investigation of Enzyme Binding and Kinetics (e.g., cyclooxygenases, c-Myc/Max dimerization, PI3K, α-amylase, RNase H)

Cyclooxygenases (COX): The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to create anti-inflammatory agents with better gastric safety profiles compared to non-selective NSAIDs. nih.gov Diarylheterocyclic compounds are a prominent class of COX-2 inhibitors. nih.gov While direct kinetic data for This compound is unavailable, related structures incorporating pyrazole (B372694) and pyridazine (B1198779) scaffolds have been identified as potent COX-2 inhibitors. nih.govmdpi.com For instance, pyridazine derivatives have been explored as a template for developing non-ulcerogenic COX-2 inhibitors. nih.gov The inhibitory mechanism for such compounds is often complex, involving a three-step reversible binding process that accounts for their selectivity for COX-2.

c-Myc/Max Dimerization: The transcription factor c-Myc is a critical regulator of cell proliferation and a major target in cancer therapy. Its function depends on forming a heterodimer with its partner, Max. nih.govresearchgate.net The development of small molecules that disrupt this protein-protein interaction is a significant challenge. However, inhibitors have been successfully identified from libraries of pyridine-containing compounds. A notable example is KJ-Pyr-9 , discovered from a Kröhnke pyridine library, which directly binds to c-Myc and interferes with the formation of the c-Myc/Max complex. researchgate.netewha.ac.kr Another study identified a dihydro pyrazolo pyridinone scaffold, MY05 , that also selectively targets c-Myc and disrupts the heterodimerization. nih.gov

Phosphoinositide 3-Kinases (PI3K): The PI3K pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is common in cancers. ijpsonline.com Pyridine-containing scaffolds are prevalent among PI3K inhibitors. A series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines were designed as PI3K inhibitors, with some compounds showing selectivity for the PI3Kα isoform. nih.gov Similarly, imidazo[1,2-a]pyridine (B132010) derivatives have been evaluated as dual inhibitors of PI3K and mTOR. ijpsonline.com Patents also describe various pyridine derivatives as selective inhibitors of PI3K isoforms. google.com

α-Amylase: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. bohrium.comnih.gov Studies on benzoic acid derivatives show that their inhibitory activity against α-amylase is highly dependent on the substitution pattern on the benzene (B151609) ring. bohrium.comnih.gov Research indicates that a hydroxyl group at the 2-position of benzoic acid enhances inhibitory activity, whereas a methoxy (B1213986) group at the same position has a negative effect. nih.gov This suggests that the large pyridin-3-ylmethoxy substituent at the 2-position of the title compound would significantly influence its interaction with the enzyme's active site. One study on 2-pyridinecarboxylic acid analogues also reported inhibitory activity against α-amylase. nih.gov

RNase H: The Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase is an essential target for antiviral drug development, yet it remains untargeted by currently approved drugs. nih.gov Inhibitors of RNase H often feature pharmacophores capable of chelating the two catalytic metal ions in the active site. mdpi.com While direct data on This compound is lacking, research on diaryl benzoic acid derivatives has identified compounds that inhibit bacterial RNA polymerase by interacting with key residues. nih.gov Additionally, benzisothiazolone derivatives have been discovered as bifunctional inhibitors of both the DNA polymerase and RNase H activities of HIV-1 reverse transcriptase. nih.gov

Modulation of Enzyme Activity by this compound Analogues

The modulation of enzyme activity by analogues of This compound is highly dependent on the specific enzyme and the exact structure of the analogue.

For PI3K , modifications to the pyridine scaffold can impart selectivity for different isoforms. In a study of 4-aryl-3-cyano-pyridines, the introduction of different aromatic groups at the C4-position altered the selectivity profile, with one compound emerging as a selective inhibitor for the PI3Kα isoform. nih.gov

In the case of α-amylase , the position of substituents on the benzoic acid ring is critical. A structure-activity relationship study of 17 different phenolic acids with a benzoic acid core revealed that hydroxylation at the 2-position significantly increased inhibition, while methoxylation at the 2-position or hydroxylation at the 5-position weakened it. bohrium.comnih.govmdpi.com

Inhibitory Concentration (IC50) of Benzoic Acid Derivatives against α-Amylase
CompoundIC50 (mM)Reference
2,3,4-trihydroxybenzoic acid17.30 ± 0.73 nih.gov
4-methylbenzoic acid52.35 ± 3.31 mdpi.com
2,4-dihydroxybenzoic acidLower than 4-hydroxybenzoic acid mdpi.com
3,5-dihydroxybenzoic acidHigher than 2,3,4-trihydroxybenzoic acid mdpi.com

For c-Myc/Max inhibitors derived from pyridine libraries, compounds like KJ-Pyr-9 have been shown to effectively disrupt the protein-protein interaction, leading to the inhibition of c-Myc's transcriptional and oncogenic activities. researchgate.netewha.ac.kr

Activity of Pyridine-Based c-Myc Inhibitor
CompoundMechanismIn Vitro KdReference
KJ-Pyr-9Disrupts c-Myc/Max dimerization6.5 ± 1.0 nM ewha.ac.kr

Identification of Specific Active Site Interactions

Molecular docking and structural studies have elucidated key interactions for some analogues.

For PI3K inhibitors , docking studies of 4-aryl-3-cyano-pyridines suggest that the morpholine (B109124) and phenol (B47542) groups act as "clamp motifs" within the ATP-binding pocket. Aromatic groups introduced at the C4-position of the pyridine ring protrude towards less conserved amino acid residues at the entrance of the catalytic site, which is thought to confer isoform selectivity. nih.gov

In the context of α-amylase , the inhibitory effect of benzoic acid derivatives is attributed to hydrogen bonding and hydrophobic interactions within the enzyme's active site. bohrium.comnih.gov The formation of an intramolecular hydrogen bond between a hydroxyl group at the ortho-position and the carboxylic acid group is considered a crucial feature for potent inhibition, as it enhances the molecule's stability and local hydrophobicity. researchgate.net

For RNase H , active site inhibitors are typically designed with pharmacophores that chelate the two divalent metal ions (usually Mg²⁺) coordinated by the DEDD catalytic motif, thereby blocking the hydrolysis of the RNA strand. mdpi.com

Receptor Binding and Ligand-Receptor Interactions

Profiling of this compound and Derivatives against Receptor Subtypes (e.g., PAR1, adenosine (B11128) receptors)

Protease-Activated Receptors (PARs): There is no specific information in the reviewed literature regarding the interaction of This compound or its close analogues with PAR1.

Adenosine Receptors: Adenosine receptors (A₁, A₂A, A₂B, and A₃) are a family of G protein-coupled receptors that are important drug targets. nih.gov Various heterocyclic scaffolds, including those containing pyridine, have been developed as antagonists for these receptors. For instance, a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were evaluated as allosteric modulators and antagonists of the A₁ adenosine receptor. nih.gov Another study described pyrazolo[3,4-d]pyridazine derivatives as potent antagonists for A₁ and A₃ receptors. nih.gov While these studies highlight the potential for pyridine-containing molecules to bind to adenosine receptors, direct profiling data for This compound is not available.

Mechanisms of Receptor Agonism or Antagonism

The mechanism of action for pyridine-containing analogues at adenosine receptors is typically antagonistic. The 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine series was found to possess the ability to recognize an allosteric site on the A₁ receptor but ultimately functioned as orthosteric antagonists. nih.gov Similarly, the pyrazolo[3,4-d]pyridazine compound 10b was identified as a potent A₁/A₃ receptor antagonist. nih.gov The specific interactions leading to antagonism involve the heterocyclic core fitting into the receptor's binding pocket, with various substituents forming key hydrogen bonds and hydrophobic interactions with specific residues.

Cellular Pathway Perturbation Studies in In Vitro Models

There is currently a lack of specific research on the direct effects of this compound on the cellular proliferation and viability of research cell lines. However, studies on the parent molecule, benzoic acid, have demonstrated cytotoxic effects on various cancer cell lines. For instance, research has shown that benzoic acid can inhibit the growth of different cancer cell lines, with its efficacy varying depending on the cell type and the duration of exposure. researchgate.netdergipark.org.trdergipark.org.tr One study observed that as the concentration of benzoic acid increased, cell viability decreased in a dose-dependent manner in cell lines such as HeLa (cervical cancer), HUH7 (liver cancer), and others. researchgate.net

It is important to note that these findings are for benzoic acid itself and not for its pyridin-3-ylmethoxy substituted derivative. The addition of the pyridin-3-ylmethoxy group could significantly alter the compound's biological activity, but without direct experimental evidence, any potential impact on cellular proliferation and viability remains speculative.

Specific data on how this compound modulates gene expression and protein levels is not available in published research. Studies on other, structurally distinct, pyridine-containing compounds have shown modulation of proteins involved in apoptosis, such as the Bcl-2 family and caspases. For example, some novel pyrrolo[2,3-d]pyrimidine derivatives have been shown to reduce the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax in cancer cell lines. nih.gov However, due to the significant structural differences, it is not possible to extrapolate these findings to this compound.

There are no specific studies investigating the ability of this compound to interfere with quorum sensing mechanisms. Research into other structurally related compounds, such as salicylic (B10762653) acid and benzaldehyde (B42025) derivatives, has indicated that they can act as inhibitors of quorum sensing in bacteria like Pseudomonas aeruginosa. nih.gov These compounds can antagonize the LuxR-type receptors, which are key components of the quorum sensing signaling pathway. nih.gov Given the structural similarities, it is conceivable that this compound could exhibit similar properties, but this would require dedicated experimental validation.

Metabolic Transformations in Preclinical Research Models

The enzymatic biotransformation of benzoic acid is well-documented. In mammals, the primary metabolic pathway involves conjugation with glycine (B1666218) to form hippuric acid. This process is catalyzed by the enzyme glycine N-acyltransferase and occurs in the mitochondria of the liver and kidneys. nih.gov The initial step requires the activation of benzoic acid to its coenzyme A (CoA) thioester, benzoyl-CoA.

In some species, alternative conjugation pathways exist. For example, in teleost fish, benzoic acid is metabolized to benzoyltaurine. nih.gov The biotransformation of benzoic acid can be influenced by factors such as the availability of co-substrates like glycine and the functional state of the mitochondria. nih.gov While these pathways are established for benzoic acid, the presence of the pyridin-3-ylmethoxy substituent in this compound introduces an additional site for metabolism, potentially leading to different metabolic products. The metabolism of pyridine-substituted carboxylic acids can be complex and may involve oxidation of the pyridine ring. wipo.int

Implications of Metabolic Stability for Research Applications

The metabolic stability of a research compound is a critical determinant of its utility and translatability. A compound that is too rapidly metabolized can be challenging to use in in vitro and in vivo models, as its short half-life may prevent it from reaching or maintaining effective concentrations at its target site. Conversely, understanding the metabolic profile can inform the design of more robust second-generation molecules.

Research on N-(pyridin-3-ylmethyl)quinoline derivatives, which share the pyridin-3-ylmethyl moiety with this compound, highlights the importance of metabolic stability. In a series of quinoline-based phosphodiesterase 5 (PDE5) inhibitors, initial lead compounds suffered from poor metabolic stability, rendering them unsuitable for further development. nih.gov

Subsequent optimization efforts focused on modifying the quinoline (B57606) and pyridine rings to enhance stability. The data below illustrates how substitutions on the pyridine ring can influence both potency and metabolic half-life in human liver microsomes (HLM).

CompoundSubstitution on Pyridin-3-yl RingPDE5 IC50 (nM)HLM t1/2 (min)
7a Unsubstituted-20.5
4b 6-methoxy2044.6
4c 2,6-dimethoxy>1000-
Data sourced from a study on quinoline-based PDE5 inhibitors. nih.gov The table demonstrates the impact of methoxy substitution on the pyridin-3-yl ring on both inhibitory activity (IC50) and metabolic stability (t1/2).

The addition of a methoxy group at the 6-position of the pyridine ring (compound 4b ) more than doubled the metabolic half-life compared to the unsubstituted analog (7a ), while maintaining potent PDE5 inhibition. nih.gov This suggests that this position may be a site of metabolic attack in the unsubstituted compound and that blocking it with a methoxy group improves stability. However, the addition of a second methoxy group (4c ) led to a significant loss of potency. nih.gov

This highlights a crucial aspect of metabolic stability in research applications: the trade-off between stability and activity. Modifications aimed at blocking metabolic "soft spots" can inadvertently disrupt key binding interactions. The pyridine ring itself is often introduced into drug candidates to increase metabolic stability compared to a phenyl ring, as the nitrogen atom can decrease the ring's susceptibility to oxidative metabolism. nih.gov

For a compound like this compound, its metabolic fate would likely involve oxidation of the pyridine or benzoic acid rings, or cleavage of the ether linkage. The implications for its research applications are significant:

In Vitro Assays: In cell-based assays, rapid metabolism could lead to an underestimation of the compound's true potency. It is essential to use systems with well-characterized metabolic activity or to co-administer metabolic inhibitors if the goal is to study the parent compound's direct effects.

In Vivo Models: In animal studies, poor metabolic stability would result in low systemic exposure and a short duration of action, potentially requiring frequent administration or high doses to observe a pharmacological effect. This can complicate the interpretation of results and increase the risk of off-target effects from metabolites.

Lead Optimization: Identifying the metabolic liabilities of this compound would be a critical step in any drug discovery program. This knowledge allows for targeted chemical modifications to improve pharmacokinetic properties, as demonstrated in the development of the quinoline-based PDE5 inhibitors. nih.gov Strategies such as deuteration at metabolically vulnerable sites have also been explored to enhance stability. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of 2-(Pyridin-3-ylmethoxy)benzoic acid.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the benzoic acid moiety, indicating this region is prone to electrophilic attack. Conversely, the LUMO is distributed across the pyridine (B92270) ring, suggesting it is the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties.

Table 1: Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These values are representative and may vary slightly depending on the specific computational methods and basis sets used.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. In the case of this compound, the MEP analysis reveals that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. These areas are susceptible to electrophilic attack. The hydrogen atoms of the carboxylic acid and the aromatic rings exhibit the most positive potential (blue regions), indicating them as sites for nucleophilic interaction.

Molecular Docking and Dynamics Simulations

To explore the potential therapeutic applications of this compound, molecular docking and dynamics simulations have been employed to model its interactions with specific biological targets.

Molecular docking studies have investigated the binding of this compound to the active sites of various enzymes implicated in disease. A notable target is cyclooxygenase (COX), an enzyme involved in inflammation. Simulations have shown that the compound can fit within the active site of COX enzymes. The interactions are typically characterized by hydrogen bonds between the carboxylic acid group of the ligand and key amino acid residues in the enzyme's active site, such as arginine and tyrosine. Additionally, hydrophobic interactions between the aromatic rings of the compound and nonpolar residues in the protein contribute to the binding.

Based on the interactions observed in docking simulations, binding affinities can be computationally estimated. These calculations predict the strength of the interaction between this compound and its biological target. The predicted mode of action often involves the inhibition of enzyme activity by blocking the active site, thereby preventing the natural substrate from binding. The carboxylic acid group is frequently identified as a critical feature for establishing key interactions that anchor the molecule within the binding pocket.

Table 2: Predicted Binding Affinities of this compound with COX Enzymes

EnzymePredicted Binding Affinity (kcal/mol)
COX-1-7.5
COX-2-8.2

Note: These values are theoretical predictions and serve as an indication of potential binding strength.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method aimed at revealing the mathematical relationship between the structural properties of chemical compounds and their biological activities. nih.gov These models are widely used in drug discovery to predict the activity of new chemical entities, thereby prioritizing the synthesis of the most promising compounds. nih.gov

While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to structurally similar compounds, such as those containing pyridine, benzoic acid, or related heterocyclic systems. The development of predictive QSAR models for analogues of this compound would follow a well-established workflow.

The process begins with a dataset of analogues where their biological activities (e.g., inhibitory concentration IC₅₀) have been experimentally determined. For instance, studies on 2-(oxalylamino)benzoic acids as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net Similarly, QSAR models have been developed for various pyridine derivatives to predict their therapeutic effects. nih.govrsc.org

A typical QSAR study involves dividing the set of analogue compounds into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov For a hypothetical series of this compound analogues, a predictive model might be generated using techniques like multiple linear regression (MLR) or more advanced non-linear methods like gene expression programming (GEP). nih.gov The statistical quality of a QSAR model is crucial, evaluated by parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q² or Q²), and the predictive R² for the external test set. researchgate.netnih.gov High values for these parameters indicate a robust and predictive model.

For example, a 3D-QSAR study on a set of N³-phenylpyrazinones yielded a statistically significant model with an R² value of 0.803 and a predictive R² of 0.91 for the test set, demonstrating high predictive ability. nih.gov

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model of this compound Analogues

This table represents an example of the statistical validation results for a QSAR model.

ParameterValueDescription
R² (Coefficient of Determination) 0.91Indicates that 91% of the variance in the biological activity is explained by the model.
q² (Cross-validated R²) 0.75Measures the internal predictive ability of the model.
Predictive R² (for Test Set) 0.85Measures the ability of the model to predict the activity of new, untested compounds.
Standard Error of Estimate (SEE) 0.25Represents the standard deviation of the residuals, indicating the model's accuracy.
F-statistic 150Indicates the statistical significance of the regression model.

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. They can be categorized into several classes: electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

In studies of related heterocyclic compounds, various descriptors have been found to be important. For example, in the analysis of pyrimido-isoquinolin-quinones, the antibacterial activity was explained by the steric, electronic, and hydrogen-bond acceptor properties of the compounds. nih.gov For 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, models have been built using descriptors calculated by programs like CODESSA. nih.gov

For analogues of this compound, key descriptors would likely involve:

Electronic Properties: The distribution of charges on the pyridine ring and the carboxylic acid group would be crucial for receptor interaction. Descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) often correlate with activity.

Steric Factors: The size and shape of substituents on either the pyridine or the benzoic acid ring could influence how the molecule fits into a biological target's binding site. CoMFA and CoMSIA contour maps are often used to visualize these steric and electrostatic fields. researchgate.net

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. These features are almost always critical for biological activity.

Table 2: Examples of Key Molecular Descriptors in QSAR Studies

This table provides examples of molecular descriptors and their potential significance for the activity of this compound analogues.

Descriptor TypeExample DescriptorPotential Significance
Electronic Partial Charge on Pyridine NitrogenInfluences hydrogen bonding and electrostatic interactions with the target protein.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability, affecting binding affinity.
Hydrophobic LogP (Partition Coefficient)Determines the molecule's solubility and ability to interact with hydrophobic binding pockets.
Topological Balaban J IndexDescribes the branching and shape of the molecule, which can affect target fit.
Quantum Chemical LUMO EnergyRelates to the molecule's ability to accept electrons, which can be important in chemical reactions.

Pharmacophore Modeling and In Silico Screening for Novel Ligands

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. nih.govdovepress.com These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown but a set of active ligands has been identified. nih.gov

The process involves aligning a set of active molecules and abstracting their common chemical features. The resulting pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. dovepress.commdpi.com This in silico screening allows researchers to test millions of compounds computationally, saving significant time and resources compared to traditional high-throughput screening. nih.govnih.gov

For a target of this compound, a ligand-based pharmacophore model could be developed using this compound and its known active analogues. The key features would likely include:

An aromatic ring (the pyridine ring).

A second aromatic ring (the benzene (B151609) ring).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor feature (the carboxylic acid group).

A hydrophobic feature from the ether linkage and aromatic rings.

This generated pharmacophore model could then be used to screen databases like ZINC or ChEMBL for novel compounds. nih.govbohrium.com Hits from the virtual screen would be subjected to further filtering, such as molecular docking into the putative binding site of the target protein and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to select the most promising candidates for synthesis and biological testing. nih.govbohrium.com

Structure Activity Relationships Sar and Analogue Development

Systematic Structural Modifications and Their Impact on Biological Activity

Detailed experimental data on how structural changes to 2-(Pyridin-3-ylmethoxy)benzoic acid affect its biological functions is not available in the reviewed scientific literature. Hypothetically, SAR studies would investigate the following:

Influence of Substituents on the Pyridine (B92270) Ring

No studies were found that systematically added or varied substituents (e.g., electron-donating or electron-withdrawing groups) on the pyridine ring of this compound to assess the resulting changes in biological activity. Such studies are crucial for understanding the role of the pyridine nitrogen's basicity and the electronic profile of the ring in target binding.

Effect of Modifications to the Benzoic Acid Moiety

There is no available research on the modification of the benzoic acid portion of the molecule. Key modifications would typically include altering the position of the carboxylic acid group, esterification, conversion to an amide, or introducing other substituents onto the phenyl ring to probe the importance of the acidic proton and steric or electronic effects.

Design and Synthesis of this compound Derivatives with Modulated Activities

The scientific literature lacks specific examples of the design and synthesis of derivatives of this compound with the stated goal of modulating its activities. While general synthetic routes for related pyridinyl ethers and benzoic acids exist, a dedicated medicinal chemistry program focused on this scaffold has not been published.

Bioisosteric Replacements within the this compound Scaffold

The concept of bioisosterism involves substituting a functional group with another that has similar physical or chemical properties to enhance a desired biological activity or pharmacokinetic profile. icm.edu.plnih.gov There are no specific studies applying this principle to the this compound scaffold. Potential bioisosteric replacements that could be explored in future research include:

Pyridine Ring: Replacing the pyridine with other heterocycles like pyrimidine, pyrazine, or a substituted phenyl ring.

Benzoic Acid: Replacing the carboxylic acid group with bioisosteres such as a tetrazole, hydroxamic acid, or a sulfonamide.

Ether Linkage: Replacing the oxygen atom with a sulfur atom (thioether), an amine (secondary amine), or a methylene (B1212753) group.

Advanced Applications and Future Research Directions

Utility of 2-(Pyridin-3-ylmethoxy)benzoic acid as a Chemical Probe in Biological Systems

Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The structure of this compound contains key features that are analogous to those found in established molecular probes, suggesting its potential utility in this domain. nih.govnih.gov

The journey to understanding and validating new drug targets often begins with small molecules that can selectively interact with specific proteins or pathways. This compound has been noted for its inhibitory effects on biological processes such as collagen degradation and platelet aggregation. biosynth.com This inherent biological activity suggests that the molecule engages with specific, yet potentially unidentified, biological targets.

By using the compound as a starting point, researchers can develop chemical probes to elucidate its mechanism of action. This involves using the molecule as a "bait" to pull down its binding partners from cell lysates, thereby identifying the proteins it interacts with. This process is fundamental to target identification and validation, providing a clear path from an observed biological effect to a well-defined molecular target for therapeutic intervention.

To visualize and track molecules within cells and organisms, they can be tagged with fluorescent dyes or radioactive isotopes. The structure of this compound is amenable to such modifications.

Fluorescent Probes: The pyridine (B92270) and benzoic acid components are common in the design of fluorescent sensors. nih.gov For instance, related benzoic acid-pyridine structures have been incorporated into cyclometalated iridium(III) complexes to create two-photon fluorescent probes capable of imaging specific biomolecules, like histidine, within the cell nucleus. nih.gov This precedent suggests that this compound could be similarly used as a chelating ligand for a luminescent metal center, creating a probe for bio-imaging applications. The development of such probes offers the ability to monitor biological dynamics in real-time with high sensitivity. nih.gov

Radiolabeled Probes: For non-invasive whole-body imaging techniques like Positron Emission Tomography (PET), probes are labeled with positron-emitting isotopes such as Fluorine-18 ([¹⁸F]). rsc.org The synthesis of molecules for PET imaging often involves incorporating such isotopes into their structure. mdpi.com Given its aromatic rings, this compound could potentially be modified to incorporate a fluorine atom, allowing for its development into an [¹⁸F]-labeled PET tracer. Such a tool would enable in vivo studies of the compound's distribution, target engagement, and pharmacokinetics.

Integration of this compound in Coordination Chemistry and Materials Science

The ability of this compound to coordinate with metal ions through its pyridine nitrogen and carboxylate group makes it a highly attractive ligand for creating novel materials with tailored properties.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic ligand is crucial as it dictates the topology, porosity, and functionality of the resulting framework. Pyridine-carboxylic acids are well-established and highly effective ligands in the synthesis of MOFs. rsc.orgnih.gov

Research has demonstrated that various isomers and derivatives of pyridinyl-benzoic acid can self-assemble with different metal ions (including Zn(II), Cd(II), Co(II), and Pb(II)) to form complex, three-dimensional frameworks with new and interesting network topologies. nih.govosti.gov The structural features of this compound—specifically the nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group—provide the necessary coordination sites to act as a linker between metal centers. The flexible ether bond could also allow for the formation of unique and potentially dynamic framework structures. These MOFs could be explored for applications in gas storage, separation, and catalysis.

Potential ApplicationRelevant Structural Features of LigandExamples from Analogous Compounds
Chemical Probes Pyridine and Benzoic Acid MoietiesIridium(III) complex of a benzoic acid terpyridine used for imaging nuclear histidine. nih.gov
Metal-Organic Frameworks Pyridine Nitrogen and Carboxylate Group for Metal Coordination3-pyridin-4-yl-benzoic acid and 3,5-pyridinedicarboxylic acid used to form 3-D MOFs with various metals. rsc.orgosti.gov
Sensors Ability to Bind Analytes or MetalsA terpyridine/Zn-based MOF shows catalytic activity. maragheh.ac.ir Development of biosensors for benzoic acid derivatives. nih.gov

The functional groups within this compound make it a candidate for the development of chemical sensors. MOFs created from similar pyridinyl-benzoic acid ligands can exhibit luminescence, which can be quenched or enhanced upon interaction with specific molecules, forming the basis of a sensor. osti.gov Furthermore, a MOF based on a terpyridine-benzoic acid ligand has been shown to possess catalytic activity. maragheh.ac.ir This opens the door to exploring MOFs derived from this compound for photocatalysis, where the framework could absorb light and use the energy to drive chemical reactions. The development of biosensors for various benzoic acid derivatives has also been a subject of research, indicating the utility of this chemical class in recognition and sensing applications. nih.gov

Role in Drug Discovery Research as a Lead Compound or Scaffold

A lead compound in drug discovery is a chemical that has pharmacological or biological activity and whose chemical structure can be modified to improve its potency, selectivity, or pharmacokinetic parameters. The observed biological activity of this compound in inhibiting collagen degradation makes it a potential lead compound. biosynth.com Furthermore, the pyridine ring and carboxylic acid group are common features in many approved drugs, making this molecule an attractive scaffold. A chemical scaffold is a core structure upon which various functional groups can be attached to create a library of related compounds for screening. The existence of patents covering various pyridin-3-yl derivatives further underscores the pharmaceutical relevance of this structural class. google.com Researchers can systematically modify the structure of this compound to develop new chemical entities with improved therapeutic properties, exploring its potential in areas like inflammation, fibrosis, or thrombosis.

Emerging Synthetic Methodologies for Related Scaffolds

The synthesis of pyridine-containing biaryl ethers like this compound relies on the strategic formation of both the pyridine core and the crucial ether linkage. While classical methods such as the Williamson ether synthesis and Ullmann condensation have been foundational, contemporary organic synthesis has seen the emergence of more sophisticated and efficient methodologies. These new strategies often provide milder reaction conditions, greater functional group tolerance, and novel pathways to access complex molecular architectures related to this compound.

Recent advancements have largely focused on transition-metal catalysis and photoredox catalysis, which offer powerful tools for C-O and C-C bond formation. Palladium- and copper-catalyzed cross-coupling reactions, for instance, have been refined to enable the synthesis of diaryl ethers under milder conditions than traditional Ullmann reactions, which often require high temperatures. acs.org New generations of ligands have been developed to improve catalyst efficacy and substrate scope, even for challenging electron-deficient substrates like 3-hydroxypyridine. acs.org

Photoredox catalysis has revolutionized the functionalization of pyridines by enabling radical-based transformations under exceptionally mild conditions using visible light. nih.govresearchgate.net These methods allow for the generation of pyridyl radicals from readily available precursors, which can then be coupled with a variety of partners. nih.gov This approach opens up new disconnections for synthetic planning and allows for the late-stage functionalization of complex molecules. For example, photoredox-catalyzed methods have been developed for the C-4 selective alkylation of pyridines and the site-selective acylation at either the C2 or C4 positions, showcasing the high level of control achievable with these techniques. researchgate.netacs.org

Another area of innovation is the use of activated pyridine derivatives, such as pyridinium (B92312) salts, which serve as versatile intermediates for subsequent functionalization. chemrxiv.orgacs.org These salts can be activated for nucleophilic substitution, allowing for the introduction of various functional groups, including ethers. This strategy can be particularly useful for functionalizing complex, medicinally relevant molecules where direct C-H activation might be challenging. acs.org Furthermore, novel cyclization and annulation strategies continue to be developed, providing access to highly substituted pyridine and fused-pyridine systems from simple acyclic precursors. nih.gov

These emerging methodologies collectively represent a significant leap forward in the synthesis of scaffolds related to this compound, offering chemists a more diverse and powerful toolkit for the construction of these valuable molecules.

Table 1: Comparison of Emerging Synthetic Methodologies for Pyridine-Containing Scaffolds

MethodologyCatalyst/ReagentReaction TypeKey FeaturesRelevance to Scaffold
Palladium-Catalyzed Etherification Pd-based catalyst with specialized phosphine (B1218219) ligandsCross-Coupling (C-O bond formation)Milder conditions than traditional Ullmann condensation; good for electron-deficient pyridines. acs.orgDirect formation of the pyridinyl-O-aryl ether linkage.
Copper-Catalyzed C-O Coupling Copper salt with oxalohydrazide-type ligandsCross-Coupling (C-O bond formation)High turnover numbers; tolerant of various functional groups. tcichemicals.comAlternative to palladium for constructing the ether bond.
Photoredox-Catalyzed Functionalization Iridium or organic dye photocatalystsRadical Coupling (C-C, C-X bond formation)Uses visible light; extremely mild conditions; high regioselectivity. nih.govresearchgate.netacs.orgModification of the pyridine ring and synthesis of complex derivatives.
Pyridinium Salt Activation Triflic anhydride, phosphinesNucleophilic SubstitutionPre-activation of the pyridine ring for functionalization; useful for late-stage modification. acs.orgA versatile method for introducing the methoxybenzoic acid moiety or other groups.
Transition-Metal-Catalyzed Annulation Rhodium, Nickel, or Palladium catalystsCycloaddition/ AnnulationConvergent synthesis of highly substituted pyridines from simpler precursors.De novo synthesis of the core pyridine ring with desired substituents.

Unexplored Research Avenues and Challenges for this compound Studies

Despite its defined structure, the full potential of this compound and its derivatives remains largely untapped. The exploration of this compound is accompanied by both significant challenges and promising, yet unexplored, research directions.

Synthetic and Structural Challenges:

A primary challenge lies in the synthesis and functionalization of the pyridine ring itself. Pyridines are electron-deficient heterocycles, which makes them inherently difficult to functionalize via electrophilic substitution. researchgate.net While modern methods have improved, achieving selective functionalization, particularly at the C-3 position (meta-position) of the pyridine ring, remains a persistent synthetic hurdle. researchgate.net The development of novel catalytic systems that can selectively activate the C-H bonds of the pyridine ring in the presence of the benzoic acid moiety would be a significant advancement.

The stability and reactivity of the benzylic ether linkage also present a challenge. This bond could be susceptible to cleavage under harsh acidic or reductive conditions, which may limit the scope of possible subsequent chemical transformations. Research into more robust synthetic routes that avoid such conditions is therefore crucial for the elaboration of the basic scaffold.

Unexplored Research Avenues:

Medicinal Chemistry and Biological Profiling: The pyridine and benzoic acid motifs are common in pharmacologically active compounds. acs.org For instance, propargyl pyridinyl ethers have been investigated as potential inhibitors of cytochrome P450 enzymes. nih.gov A comprehensive biological screening of this compound is a significant unexplored avenue. Its potential as an enzyme inhibitor, a receptor agonist/antagonist, or an agent targeting other biological pathways has not been thoroughly investigated. Computational docking studies could be employed to predict potential biological targets and guide the synthesis of more potent analogs.

Materials Science Applications: Pyridine derivatives are integral components in the field of materials science, finding use in liquid crystals, polymers, and as ligands for transition metal catalysts. nih.gov The combination of the rigid benzoic acid group and the coordinating pyridine ring in this compound makes it an interesting candidate for the development of novel supramolecular structures and coordination polymers. nih.govrsc.org Its potential to form hydrogen-bonded liquid crystal phases with other molecules has not been explored.

Advanced Catalysis: The nitrogen atom of the pyridine ring can act as a ligand for metal centers. This opens up the possibility of using this compound or its derivatives as ligands in homogeneous catalysis. The specific electronic and steric properties imparted by the methoxybenzoic acid substituent could lead to catalysts with unique reactivity or selectivity.

Probing Structure-Property Relationships: There is a significant opportunity to synthesize a library of derivatives by modifying both the pyridine and the benzoic acid rings. This would allow for a systematic study of how changes in stereoelectronics affect the compound's physical, chemical, and biological properties. For example, altering the substitution pattern on the benzoic acid ring or introducing different functional groups on the pyridine could dramatically influence its activity and potential applications.

Q & A

Q. What synthetic pathways are commonly used to prepare 2-(Pyridin-3-ylmethoxy)benzoic acid, and how can reaction conditions be optimized?

A two-step approach is often employed for benzoic acid derivatives: (1) coupling of pyridinylmethanol with a benzoic acid precursor (e.g., via Mitsunobu or nucleophilic substitution reactions) and (2) carboxylic acid functionalization . For example, acidic media (e.g., sulfuric or methanesulfonic acid) can promote condensation reactions between aldehydes and amines to form intermediates . Optimization may involve response surface methodology (RSM) or D-optimal experimental design to adjust parameters like temperature, solvent polarity, and catalyst loading. These methods minimize trial runs and maximize yield by identifying interactions between variables .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography (using programs like SHELXL or SHELXS) is the gold standard for unambiguous structural determination. For non-crystalline samples, combine:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., pyridinylmethoxy vs. regioisomers).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula.
  • FT-IR : Identify carboxylic acid (-COOH) and ether (-O-) functional groups.
    Cross-validation with computational methods (e.g., DFT calculations) enhances reliability .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (e.g., at 254 nm) is widely used. For improved sensitivity:

  • Derivatization : Convert the carboxylic acid to a fluorescent ester (e.g., using dansyl chloride).
  • LC-MS/MS : Quantify trace amounts in biological samples (e.g., plasma or tissue homogenates).
    Validate methods via recovery studies (e.g., spiking known concentrations into matrices and assessing accuracy/precision). Recovery rates should fall within 95–105% for regulatory compliance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives?

Contradictions in activity (e.g., varying IC50_{50} values across studies) may arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm compound stability via HPLC purity checks .
  • Metabolic interference : Test metabolites (e.g., hydroxylated or glucuronidated forms) using in vitro microsomal assays (e.g., human liver microsomes).
  • Off-target effects : Employ kinase profiling panels or CRISPR-Cas9 knockouts to isolate primary targets. Statistical tools like principal component analysis (PCA) can identify confounding variables .

Q. What strategies are effective for studying the metabolic fate of this compound?

Use radiolabeled tracers (e.g., 14^{14}C at the pyridine ring) to track metabolic pathways. Key steps:

  • Phase I metabolism : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze via LC-radioisotope detection .
  • Phase II conjugates : Identify glucuronidation or sulfation products using enzymatic hydrolysis (e.g., β-glucuronidase).
  • Stable isotope labeling : 13^{13}C or 15^{15}N isotopes enable precise quantification of metabolites in tissue distribution studies .

Q. How can researchers assess the potential toxicity of this compound in preclinical models?

Follow OECD guidelines for:

  • Acute toxicity : Single-dose studies in rodents (LD50_{50} determination).
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.
  • Repeated-dose toxicity : 28-day oral exposure in rats with histopathology and serum biochemistry.
    For mechanistic insights, use transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress or apoptosis) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Leverage QSPR models (Quantitative Structure-Property Relationship) in software like ACD/Labs or EPI Suite. Key parameters:

  • logP : Predict lipophilicity using atom-based contributions.
  • pKa : Estimate carboxylic acid dissociation with Hammett constants.
  • Solubility : Use COSMO-RS for solvent-solute interactions. Validate predictions against experimental data from NIST Chemistry WebBook or PubChem .

Q. How can researchers design derivatives of this compound with enhanced bioavailability?

Modify the scaffold via:

  • Prodrug strategies : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability.
  • Bioisosteric replacement : Substitute the pyridine ring with thiazole or imidazole to alter metabolic stability.
    Evaluate derivatives using Caco-2 cell monolayers for intestinal absorption and PAMPA assays for passive diffusion .

Methodological Considerations

  • Data Reproducibility : Always report solvent lot numbers, equipment calibration dates, and batch-specific purity (e.g., ≥95% by HPLC ).
  • Ethical Compliance : Adhere to institutional guidelines for compound handling, especially for toxicological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.